1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Brand Name: Vulcanchem
CAS No.: 2309605-10-3
VCID: VC6301776
InChI: InChI=1S/C15H16F2N2OS/c1-15(2,10-6-7-21-8-10)9-18-14(20)19-13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H2,18,19,20)
SMILES: CC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2
Molecular Formula: C15H16F2N2OS
Molecular Weight: 310.36

1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

CAS No.: 2309605-10-3

Cat. No.: VC6301776

Molecular Formula: C15H16F2N2OS

Molecular Weight: 310.36

* For research use only. Not for human or veterinary use.

1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea - 2309605-10-3

Specification

CAS No. 2309605-10-3
Molecular Formula C15H16F2N2OS
Molecular Weight 310.36
IUPAC Name 1-(2,6-difluorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Standard InChI InChI=1S/C15H16F2N2OS/c1-15(2,10-6-7-21-8-10)9-18-14(20)19-13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H2,18,19,20)
Standard InChI Key VJGCEIIARWAFBB-UHFFFAOYSA-N
SMILES CC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2

Introduction

Chemical Identity and Structural Features

1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is identified by the CAS registry number 2309605-10-3 . Its IUPAC name systematically describes the substitution pattern: a 2,6-difluorophenyl group attached to the urea nitrogen, while the opposing nitrogen connects to a 2-methyl-2-(thiophen-3-yl)propyl chain. The molecular structure integrates two fluorine atoms ortho to the urea linkage on the benzene ring and a thiophene heterocycle within the alkyl substituent, creating a hybrid aromatic-heterocyclic framework.

Molecular Geometry and Stereoelectronic Properties

The compound’s geometry is influenced by the steric bulk of the 2-methyl-2-(thiophen-3-yl)propyl group, which imposes conformational restrictions on the urea backbone. Quantum mechanical calculations of similar diaryl ureas suggest that the planar urea group (-NH-C(=O)-NH-\text{-NH-C(=O)-NH-}) facilitates hydrogen bonding, while the thiophene ring contributes π-π stacking interactions. The fluorine atoms enhance electronegativity, potentially affecting solubility and binding affinity in biological systems .

Table 1: Key Chemical Identifiers of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

PropertyValueSource
CAS Number2309605-10-3
Molecular FormulaC15H16F2N2OS\text{C}_{15}\text{H}_{16}\text{F}_{2}\text{N}_{2}\text{OS}
Molecular Weight310.36 g/mol
IUPAC Name1-(2,6-difluorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
SMILESCC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2

Synthesis and Chemical Characterization

Synthetic Routes and Optimization

The synthesis of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea likely follows established urea formation protocols, such as the reaction of 2,6-difluoroaniline with a suitably functionalized isocyanate or carbamoyl chloride. A plausible route involves:

  • Preparation of 2-methyl-2-(thiophen-3-yl)propan-1-amine via nucleophilic substitution or reductive amination.

  • Reaction with 2,6-difluorophenyl isocyanate under inert conditions to form the urea linkage.

Recent advances in urea synthesis, such as the use of Fe3_3O4_4-based magnetic catalysts functionalized with urea-thiazole sulfonic acid chloride , suggest opportunities for optimizing yield and purity. These catalysts enhance reaction efficiency through acid-mediated activation of carbonyl groups, as demonstrated in the synthesis of quinoline-4-carboxylic acids .

Spectroscopic Characterization

While experimental spectral data for this specific compound are not publicly available, analogous urea derivatives provide reference benchmarks. For example:

  • FT-IR: Urea carbonyl stretches typically appear near 1720 cm1^{-1}, while N-H vibrations occur between 2700–3700 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR of related ureas shows urea NH protons downfield at δ 10.34 ppm, with thiophene protons resonating near δ 7.3 ppm .

Table 2: Hypothetical Spectroscopic Signatures Based on Structural Analogs

TechniqueExpected SignalsReference Compound
1H^1\text{H} NMRδ 10.34 (s, NH), 7.31 (d, thiophene), 6.58 (s, NH), 3.13 (t, CH2_2)
13C^{13}\text{C} NMRδ 160.6 (C=O), 154.3 (thiazole), 137.7 (thiophene)
FT-IR1720 cm1^{-1} (C=O), 1225 cm1^{-1} (S=O if oxidized)
TargetProposed MechanismSupporting Evidence
Tyrosine KinasesCompetitive ATP binding inhibitionSimilarity to sorafenib
UreaseBlockage of nickel-containing active siteThiourea analog studies
Inflammatory CytokinesModulation of NF-κB signalingDiarylamide derivatives

Physicochemical Properties and Stability

Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:

  • LogP: ~3.2 (moderate lipophilicity due to fluorine and thiophene).

  • Aqueous Solubility: Likely low, necessitating formulation with co-solvents or surfactants.

  • Stability: Urea bonds are generally stable under physiological pH but may hydrolyze under strongly acidic or basic conditions.

Future Research Directions

  • Synthetic Optimization: Explore Fe3_3O4_4-SiO2_2 nanocomposite catalysts to improve reaction efficiency .

  • In Vitro Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.

  • ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models.

  • Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) analyses.

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